1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one
Description
Core Scaffold Analysis: Benzimidazole-Piperidine Hybrid Architecture
The molecular framework integrates a benzimidazol-2-one moiety fused to a piperidine ring, forming a hybrid scaffold with dual pharmacophoric regions. The benzimidazole system consists of a bicyclic structure featuring a five-membered imidazole ring fused to a benzene ring, with a ketone oxygen at position 2. This configuration confers aromatic stability and hydrogen-bonding capabilities, critical for target engagement.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is substituted at positions 1 and 3 with a cyclooctylmethyl group and a hydroxymethyl group, respectively. This substitution pattern introduces steric bulk and polar functionality, influencing both conformational flexibility and solubility. The ethyl group at position 3 of the benzimidazol-2-one core enhances hydrophobic interactions, a feature commonly observed in bioactive molecules targeting lipophilic binding pockets.
Stereochemical Configuration at (3R,4R) Positions
The piperidine ring adopts a (3R,4R) stereochemical configuration, as confirmed by crystallographic data. This diastereomeric arrangement positions the hydroxymethyl group at C3 and the cyclooctylmethyl substituent at C1 in distinct spatial orientations. The R-configuration at C3 ensures the hydroxymethyl group occupies an equatorial position, optimizing hydrogen-bonding potential with biological targets. Similarly, the R-configuration at C4 orients the piperidine nitrogen toward the benzimidazole core, facilitating intramolecular interactions that stabilize the overall conformation.
Molecular modeling studies suggest that deviations from this stereochemistry would disrupt the compound’s ability to fit into enzymatic binding sites, underscoring the importance of chiral fidelity in its design.
Cyclooctylmethyl Substituent Conformational Dynamics
The cyclooctylmethyl group introduces significant conformational flexibility due to the eight-membered cyclooctane ring. This substituent adopts multiple low-energy conformers, including chair, boat, and twist-boat forms, as observed in molecular dynamics simulations. The methylene linker between the cyclooctane and piperidine nitrogen allows rotation, enabling adaptive binding to targets with varying steric demands.
Notably, the cyclooctyl group’s hydrophobic surface enhances membrane permeability, while its size prevents excessive desolvation penalties during target binding. This balance is critical for maintaining bioavailability while ensuring strong van der Waals interactions in hydrophobic pockets.
Ethylbenzimidazol-2-one Pharmacophore Interactions
The 3-ethylbenzimidazol-2-one moiety acts as a central pharmacophore, engaging in multiple interaction modes:
- Hydrophobic Interactions : The ethyl group and benzimidazole aromatic system interact with hydrophobic residues (e.g., leucine, valine) via van der Waals forces.
- π-Stacking : The benzimidazole’s planar structure participates in π-π interactions with aromatic residues (e.g., phenylalanine, tyrosine).
- Hydrogen Bonding : The ketone oxygen at position 2 accepts hydrogen bonds from backbone amides or side-chain hydroxyls.
Structure-activity relationship (SAR) studies highlight that substitutions at position 3 of the benzimidazol-2-one ring significantly modulate potency. The ethyl group strikes a balance between steric bulk and lipophilicity, optimizing binding affinity without compromising solubility.
Properties
Molecular Formula |
C24H37N3O2 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3 |
InChI Key |
MBGVUMXBUGIIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Michael Addition and Dieckmann Cyclization
The synthesis begins with the construction of the piperidine core through a Michael addition of cyclooctylmethylamine to methyl acrylate , yielding a β-amino ester intermediate. This intermediate undergoes Dieckmann cyclization under basic conditions (e.g., sodium methoxide in methanol), forming a six-membered piperidine ring with a pendant ester group. The cyclization step is highly sensitive to reaction temperature and base concentration, with optimal yields (75–80%) achieved at 0–5°C to minimize side reactions.
Condensation with o-Phenylenediamine
The piperidine intermediate is subsequently condensed with o-phenylenediamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form a β-enamino ester. This reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by cyclodehydration to generate the benzimidazol-2-one moiety. The use of microwave irradiation (100–120°C, 30 min) has been reported to enhance reaction efficiency, reducing polymerization byproducts and improving yields to 85–90%.
Stereochemical Control and Functional Group Modifications
Catalytic Hydrogenation and Cis-Trans Isomerization
The β-enamino ester intermediate undergoes catalytic hydrogenation (H₂, 50 psi, Pd/C) to saturate the double bond, yielding a racemic mixture of cis- and trans-isomers. Base-mediated isomerization (e.g., KOH in ethanol, 60°C) selectively converts the cis-isomer to the thermodynamically favored trans-configuration, achieving a 95:5 trans:cis ratio. This step is critical for establishing the correct stereochemistry at the piperidine C-3 and C-4 positions.
Hydroxymethylation and Final Reduction
The trans-ester intermediate is subjected to LiAlH₄ reduction in anhydrous THF, selectively reducing the ester to a hydroxymethyl group while preserving the benzimidazolone ring. This step requires strict moisture control to avoid LiAlH₄ decomposition, with yields typically ranging from 70–75%. Alternative reducing agents such as NaBH₄/I₂ have been explored but result in lower selectivity due to competing reduction of the benzimidazolone carbonyl.
Chiral Resolution and Purification
Enantiomer Separation via Chiral HPLC
The final racemic mixture is resolved using chiral preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Mobile phases comprising hexane/isopropanol (90:10 v/v) with 0.1% diethylamine achieve baseline separation of enantiomers, with enantiomeric excess (ee) >99%. This method surpasses traditional crystallization techniques in efficiency, particularly for large-scale production.
Analytical Validation
Thin-layer chromatography (TLC) (silica gel GF₂₅₄, ethyl acetate/hexane 1:1) and ¹H/¹³C NMR spectroscopy are employed to monitor reaction progress and confirm intermediate structures. Key spectroscopic signatures include:
- Piperidine intermediates : δ 3.7–4.1 ppm (m, CH₂O), δ 2.8–3.2 ppm (m, NCH₂cyclooctyl).
- Benzimidazolone ring : δ 7.2–7.8 ppm (m, aromatic H), δ 10.5 ppm (s, NH).
Optimization and Scale-Up Challenges
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Dieckmann cyclization temperature | 0–5°C | Prevents retro-Michael reactions |
| Hydrogenation pressure | 50–60 psi H₂ | Minimizes over-reduction |
| LiAlH₄ stoichiometry | 3.0 equiv | Ensures complete ester reduction |
Solvent and Catalyst Selection
- Dieckmann cyclization : Methanol preferred over THF due to superior base solubility.
- Hydrogenation : Pd/C (5% w/w) outperforms PtO₂ in selectivity, reducing benzimidazolone ring hydrogenation from 15% to <2%.
Alternative Synthetic Routes
Solid-Phase Synthesis
Recent advances propose a Ugi four-component reaction approach using 2-(N-Boc-amino)phenyl isocyanide, enabling rapid assembly of benzimidazole precursors. While this method reduces step count, it currently suffers from lower overall yields (40–50%) compared to traditional routes.
Enzymatic Resolution
Immobilized lipases (e.g., Candida antarctica Lipase B) have been tested for kinetic resolution of racemic intermediates. Though promising (ee >90%), enzyme deactivation under reducing conditions limits industrial applicability.
Chemical Reactions Analysis
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the benzimidazole moiety.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Nociceptin/Orphanin FQ Peptide Receptor Antagonism
The compound has been characterized as a potent antagonist of the nociceptin/orphanin FQ peptide receptor. In vitro studies have demonstrated that it exhibits a high affinity for NOP receptors, surpassing that of traditional opioid receptors. For instance, research indicates that this compound competes effectively with nociceptin/orphanin FQ for receptor binding in human recombinant NOP receptors, showing a pK(B) value indicating strong antagonistic properties (pK(B) values of 9.70 and 8.71 for SB-612111 and (+/-)J-113397 respectively) . This suggests its potential utility in pain management and treatment of disorders associated with the nociceptive system.
Antimicrobial Activity
Antimicrobial and Antitubercular Properties
Recent studies have explored the antimicrobial efficacy of benzimidazole derivatives, including compounds similar to 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one. These derivatives have been evaluated for their activity against various pathogens, including Mycobacterium tuberculosis. The findings indicate that certain modifications to the benzimidazole structure can enhance antimicrobial activity . The broad-spectrum biological profile of benzimidazole derivatives suggests that this compound could be further investigated for its potential as an antimicrobial agent.
Anticancer Potential
Cytotoxicity Studies
The anticancer properties of benzimidazole derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer models . The mechanisms involve disruption of tubulin polymerization and induction of cell cycle arrest, which are critical pathways in cancer cell survival .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves its binding to the NOP receptor, thereby blocking the receptor’s interaction with its natural ligand, nociceptin . This inhibition modulates various signaling pathways involved in pain perception, stress response, and other physiological processes .
Comparison with Similar Compounds
TRAP-101 (CID 11494970)
IUPAC Name : 1-[1-(Cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one
Molecular Formula : C₂₄H₃₅N₃O₂
Molecular Weight : 397.56 g/mol
Key Differences :
Benzperidol (Anquil®)
IUPAC Name : 3-[1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one
Molecular Formula : C₂₂H₂₃FN₂O₂
Molecular Weight : 366.44 g/mol
Key Differences :
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzimidazol-2(3H)-one
Molecular Formula : C₁₉H₂₀ClN₃O
Molecular Weight : 341.84 g/mol
Key Differences :
1-[1-(4-Oxo-3,3-diphenylhexyl)piperidin-4-yl]-3-prop-2-enylbenzimidazol-2-one
IUPAC Name: 1-Allyl-3-(1-(3,3-diphenyl-4-oxohexyl)-4-piperidyl)-2-benzimidazolinone Molecular Formula: C₃₃H₃₆N₃O₂ Molecular Weight: 518.67 g/mol Key Differences:
- Structural : Bulky diphenylhexyl chain (lipophilic, sterically demanding) and allyl group on benzimidazolone .
Comparative Analysis Table
Physicochemical and Functional Insights
- Lipophilicity : J-113397’s cyclooctylmethyl group enhances lipophilicity (logP ~3.5), while hydroxymethyl improves solubility (>19.98 mg/mL in DMSO) . Benzperidol’s fluorophenyl group increases polarity but reduces membrane permeability.
- Synthetic Complexity : J-113397 requires stereochemical control during piperidine substitution, whereas benzyl or allyl derivatives (e.g., ) involve simpler alkylation steps.
- Receptor Specificity: J-113397’s selectivity for NOP over opioid receptors (MOP/KOP) is attributed to its unique cyclooctylmethyl-hydroxymethyl motif .
Biological Activity
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one, also known by its CAS number 217461-40-0, is a compound that has garnered attention for its potential biological activities, particularly as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C24H37N3O2
- Molecular Weight : 399.579 g/mol
- InChI Key : MBGVUMXBUGIIBQ-UHFFFAOYSA-N
- PubChem CID : 21186500
The primary mechanism of action for this compound involves its role as a selective antagonist at the NOP receptor. The NOP receptor is part of the opioid receptor family and is implicated in various physiological processes, including pain modulation, anxiety, and stress responses.
Selectivity Profile
Research indicates that this compound exhibits high selectivity for the NOP receptor with an IC50 value of approximately 2.3 nM , while showing significantly weaker interactions with other opioid receptors (κ, μ, δ) with IC50 values exceeding 1000 nM . This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid receptor agonists.
Analgesic Effects
In preclinical studies, the compound demonstrated significant analgesic effects in models of acute and chronic pain. For instance:
- In a mouse model, administration of this compound resulted in a notable reduction in nociceptive responses as measured by the tail-flick test, indicating its potential utility in pain management .
Impact on Neuropathic Pain
Further investigations into neuropathic pain models revealed that this compound could effectively reduce hyperalgesia and allodynia, conditions often associated with nerve injury. Its ability to modulate pain pathways suggests it could serve as a therapeutic agent for neuropathic pain disorders .
Pharmacokinetic Properties
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:
- High gastrointestinal absorption
- Blood-brain barrier permeability : Yes
- P-glycoprotein substrate : No
These properties enhance its potential as a central nervous system-active drug .
Safety and Side Effects
While initial findings are promising regarding efficacy, comprehensive safety evaluations are necessary. Current data do not indicate significant toxicity at therapeutic doses; however, ongoing studies are needed to fully elucidate the safety profile in long-term use.
Summary of Research Findings
Q & A
Q. What synthetic routes are recommended for preparing 1-[1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling the piperidine scaffold with cyclooctylmethyl groups and benzimidazole derivatives. A common approach includes:
- Step 1: Functionalization of the piperidine core via alkylation or reductive amination to introduce the cyclooctylmethyl group .
- Step 2: Hydroxymethylation at the 3-position using formaldehyde derivatives under controlled pH and temperature .
- Step 3: Formation of the benzimidazol-2-one ring via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., urea or phosgene analogs) .
- Purity Validation: Use HPLC (≥98% purity threshold) with UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular weight confirmation .
Q. How can the stereochemical configuration of the piperidine ring and substituents be determined experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure by growing single crystals in solvents like dichloromethane/hexane mixtures. Compare bond lengths and angles to similar piperidine derivatives (e.g., (3R)-3-aminooxolan-2-one analogs) .
- Nuclear Magnetic Resonance (NMR): Use 2D NOESY to identify spatial proximity between protons on the cyclooctylmethyl group and the hydroxymethyl substituent .
- Computational Modeling: Perform density functional theory (DFT) calculations to predict stable conformers and compare with experimental data .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the compound’s biological activity while minimizing confounding variables?
Methodological Answer:
- In Vitro Assays: Use a randomized block design with split-plot arrangements (e.g., varying concentrations in triplicate) to test enzyme inhibition or receptor binding. Include positive/negative controls (e.g., known inhibitors) and blind analysis to reduce bias .
- Cell-Based Studies: Optimize cell viability assays (e.g., MTT or ATP-lite) with time-course measurements to account for delayed effects. Normalize data to protein content or cell count .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to quantify uncertainty .
Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?
Methodological Answer:
- Buffer Optimization: Test solubility in phosphate-buffered saline (PBS) at pH 7.4 vs. Tris-HCl at pH 8.0, using dynamic light scattering (DLS) to monitor aggregation .
- Accelerated Stability Studies: Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Quantify degradation products via LC-MS and identify hydrolytic pathways (e.g., ester cleavage or oxidation) .
- Controlled Humidity: Use desiccators or humidity chambers to assess moisture sensitivity, correlating results with thermogravimetric analysis (TGA) .
Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Simulation: Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Monitor half-life via LC-MS/MS and identify metabolites .
- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna or algae (OECD 202/201). Compare EC50 values with structurally related benzimidazoles to establish structure-activity relationships (SAR) .
- Bioaccumulation Potential: Calculate logP values experimentally (shake-flask method) or computationally (ADMET Predictor™) to estimate partitioning behavior .
Q. How can researchers address discrepancies in reported receptor binding affinities across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables such as buffer ionic strength (e.g., 150 mM NaCl), temperature (25°C vs. 37°C), and receptor source (recombinant vs. native proteins) .
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-ligands) to measure Ki values, ensuring saturation of non-specific binding sites .
- Meta-Analysis: Apply funnel plots or Egger’s regression to detect publication bias in existing data .
Data Contradiction Analysis
Q. How should conflicting results about the compound’s metabolic stability in hepatic microsomes be interpreted?
Methodological Answer:
- Species-Specific Variability: Compare human, rat, and mouse liver microsomes, noting cytochrome P450 (CYP) isoform expression differences (e.g., CYP3A4 vs. CYP2D6) .
- Cofactor Supplementation: Test NADPH-dependent vs. UDP-glucuronosyltransferase (UGT)-mediated pathways using selective inhibitors (e.g., ketoconazole for CYP3A4) .
- Kinetic Modeling: Calculate intrinsic clearance (CLint) using the substrate depletion method and extrapolate to in vivo hepatic clearance .
Q. What methodological flaws could explain variability in cytotoxicity profiles across cell lines?
Methodological Answer:
- Cell Line Authentication: Verify genetic profiles via STR analysis to rule out cross-contamination .
- Proliferation Rate Adjustment: Normalize IC50 values to doubling time (e.g., fast-growing HeLa vs. slow-growing primary cells) .
- Membrane Permeability: Measure intracellular compound concentrations via LC-MS to distinguish poor uptake from true resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
